molecular formula C16H18FNO2 B3051568 (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine CAS No. 346694-18-6

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

Cat. No. B3051568
CAS RN: 346694-18-6
M. Wt: 275.32 g/mol
InChI Key: BXYUQSLIZBQBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine” is a synthetic compound with the CAS Number: 300347-28-8 . It has a molecular weight of 356.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is (3,4-dimethoxyphenyl)-N- (4-fluorobenzyl)methanamine hydrobromide . The InChI code is 1S/C16H18FNO2.BrH/c1-19-15-8-5-13 (9-16 (15)20-2)11-18-10-12-3-6-14 (17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine” is a solid compound . It has a molecular weight of 356.23 . The compound is stable at room temperature .

Scientific Research Applications

  • Synthesis of Isoindolines

    • (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine derivatives have been utilized in the synthesis of isoindolines. The reaction of related compounds has led to the formation of key intermediates in isoindoline synthesis, highlighting their importance in medicinal chemistry (B. Raju, P. Neelakantan, & U. T. Bhalerao, 2007).
  • Protecting Group for Oligoribonucleotide Synthesis

    • The 3,4-dimethoxybenzyl group, a component of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine, has been used as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. Its ease of removal without damaging the glycosidic bonds makes it a valuable tool in nucleoside chemistry (H. Takaku, T. Ito, & K. Imai, 1986).
  • Bioanalytical Method Development

    • 4-Fluorobenzyl chloride, closely related to the 4-fluorobenzyl component of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine, has been used in developing bioanalytical methods involving chemical derivatization and high-performance liquid chromatography/tandem mass spectrometry. This demonstrates its application in analytical chemistry for plasma sample analysis (Eric Yang et al., 2005).
  • Protecting Group in Organic Synthesis

    • The 3,4-dimethoxybenzyl moiety has been used as a novel N-protecting group in organic synthesis, particularly in the preparation of 1,2-thiazetidine 1,1-dioxide derivatives. This use underlines its significance in facilitating certain synthetic reactions (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
  • Photogenerated Amines in Coating Technologies

    • Research on photogenerated organic amines from alpha-dimethyl-3,5-dimethoxybenzyl carbamates, which are structurally related to (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine, has been explored for use in thin film coatings. This shows the potential application of such compounds in material sciences and surface coating technologies (J. Fréchet & J. Cameron, 1991).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUQSLIZBQBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353363
Record name 1-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

CAS RN

346694-18-6
Record name 1-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Reactant of Route 2
Reactant of Route 2
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Reactant of Route 3
Reactant of Route 3
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Reactant of Route 4
Reactant of Route 4
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Reactant of Route 5
Reactant of Route 5
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Reactant of Route 6
Reactant of Route 6
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.